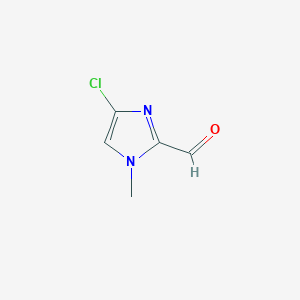
4-chloro-1-methyl-1H-imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chloro group at the 4-position, a methyl group at the 1-position, and an aldehyde group at the 2-position. It is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-methyl-1H-imidazole-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to favor the formation of the desired product while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-methyl-1H-imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chloro group.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted imidazole derivatives.
Scientific Research Applications
4-Chloro-1-methyl-1H-imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-1H-imidazole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The chloro group can also participate in electrophilic aromatic substitution reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
1-Methyl-1H-imidazole-2-carbaldehyde: Lacks the chloro group, resulting in different reactivity and applications.
4-Chloro-1H-imidazole-2-carbaldehyde: Lacks the methyl group, affecting its steric and electronic properties.
2-Imidazolecarboxaldehyde: Lacks both the chloro and methyl groups, leading to distinct chemical behavior
Uniqueness: 4-Chloro-1-methyl-1H-imidazole-2-carbaldehyde is unique due to the combined presence of the chloro, methyl, and aldehyde groups, which confer specific reactivity and versatility in synthetic applications.
Properties
Molecular Formula |
C5H5ClN2O |
|---|---|
Molecular Weight |
144.56 g/mol |
IUPAC Name |
4-chloro-1-methylimidazole-2-carbaldehyde |
InChI |
InChI=1S/C5H5ClN2O/c1-8-2-4(6)7-5(8)3-9/h2-3H,1H3 |
InChI Key |
RDBCYWCKTDGNLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















